molecular formula C15H13FN4O B251837 N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide

Cat. No. B251837
M. Wt: 284.29 g/mol
InChI Key: CIZLWGMURPBGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBTA is a fluorescent probe that can be used for labeling proteins, peptides, and other biological molecules.

Mechanism of Action

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide works by binding to biological molecules, such as proteins and peptides, and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide acts as a donor molecule, and the acceptor molecule can be a protein or peptide that is labeled with another fluorescent probe.
Biochemical and Physiological Effects
N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used safely in laboratory experiments. However, it is important to note that N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide should be handled with care, as it is a chemical compound that can cause harm if ingested or inhaled.

Advantages and Limitations for Lab Experiments

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules in biological samples. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is also easy to use and can be applied to a wide range of biological molecules. However, there are some limitations to the use of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide in lab experiments. It requires expertise in organic chemistry to synthesize N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide, and it is a relatively expensive compound compared to other fluorescent probes.

Future Directions

For the use of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide in scientific research include the development of new synthetic methods, the application in the study of protein-protein interactions and intracellular signaling pathways, and the detection of specific biomolecules in clinical samples for diagnostic purposes.

Synthesis Methods

The synthesis of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-aminobenzotriazole, followed by the reaction of the resulting product with propionyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has a wide range of applications in scientific research. It can be used as a fluorescent probe for labeling proteins, peptides, and other biological molecules. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide can also be used for monitoring protein-protein interactions, enzyme activity, and intracellular signaling pathways. Moreover, N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide can be used for the detection of specific biomolecules in biological samples.

properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C15H13FN4O/c1-2-15(21)17-11-5-8-13-14(9-11)19-20(18-13)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,21)

InChI Key

CIZLWGMURPBGJN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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